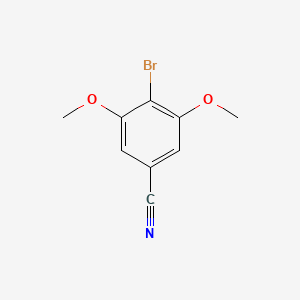![molecular formula C15H20N5O14P3 B13440517 [[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Furfuryladenosine-5’-triphosphate (6-Fu-ATP) is an analogue of adenosine-5’-triphosphate (ATP) where one hydrogen of the 6-amino group is substituted by a furfuryl moiety. This modification makes 6-Furfuryladenosine-5’-triphosphate a valuable tool in biochemical and pharmacological research, particularly in studies involving modified receptor proteins and kinase substrate relationships .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Furfuryladenosine-5’-triphosphate typically involves the following steps:
Starting Material: The synthesis begins with adenosine-5’-triphosphate.
Furfurylation: The 6-amino group of adenosine-5’-triphosphate is substituted with a furfuryl moiety. This step often requires the use of furfuryl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The product is purified using chromatographic techniques to obtain pure 6-Furfuryladenosine-5’-triphosphate.
Industrial Production Methods
Industrial production of 6-Furfuryladenosine-5’-triphosphate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
6-Furfuryladenosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The furfuryl moiety can be substituted with other functional groups under specific conditions.
Hydrolysis: Like adenosine-5’-triphosphate, 6-Furfuryladenosine-5’-triphosphate can undergo hydrolysis to form 6-Furfuryladenosine-5’-diphosphate and 6-Furfuryladenosine-5’-monophosphate.
Oxidation and Reduction: The furfuryl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Substitution Reactions: Various substituted derivatives of 6-Furfuryladenosine-5’-triphosphate.
Hydrolysis: 6-Furfuryladenosine-5’-diphosphate and 6-Furfuryladenosine-5’-monophosphate.
Oxidation and Reduction: Oxidized or reduced forms of the furfuryl group.
Wissenschaftliche Forschungsanwendungen
6-Furfuryladenosine-5’-triphosphate has several scientific research applications:
Biochemistry: Used to study kinase substrate relationships and modified receptor proteins.
Pharmacology: Investigated for its potential effects on cellular signaling pathways.
Molecular Biology: Utilized in studies involving nucleotide analogues and their interactions with enzymes.
Medicine: Explored for its potential therapeutic applications in targeting specific cellular pathways.
Industry: Employed in the development of biochemical assays and diagnostic tools
Wirkmechanismus
6-Furfuryladenosine-5’-triphosphate exerts its effects by interacting with specific molecular targets, such as modified receptor proteins and kinases. The furfuryl moiety allows for unique interactions that can modulate the activity of these targets. The compound can influence various cellular pathways, including those involved in energy metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Benzyladenosine-5’-triphosphate (6-Bn-ATP)
- 6-Cyclohexyladenosine-5’-triphosphate (6-cHe-ATP)
- 6-Cyclopentyladenosine-5’-triphosphate (6-cPe-ATP)
- 6-Phenylethyladenosine-5’-triphosphate (6-PhEt-ATP)
Uniqueness
6-Furfuryladenosine-5’-triphosphate is unique due to the presence of the furfuryl moiety, which imparts distinct chemical and biological properties. This modification allows for specific interactions with molecular targets that are not possible with other analogues. The furfuryl group also enhances the compound’s stability and reactivity under certain conditions .
Eigenschaften
Molekularformel |
C15H20N5O14P3 |
|---|---|
Molekulargewicht |
587.27 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H20N5O14P3/c21-11-9(5-31-36(26,27)34-37(28,29)33-35(23,24)25)32-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-30-8/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,26,27)(H,28,29)(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
HZKYQOLEFZGDBE-SDBHATRESA-N |
Isomerische SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


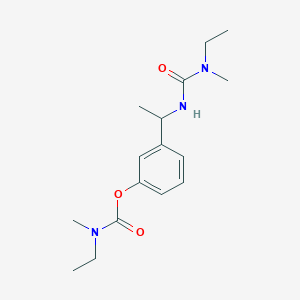

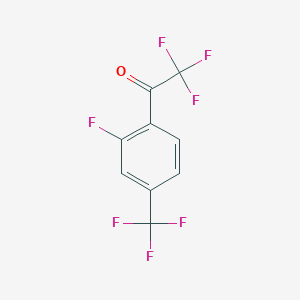
cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)

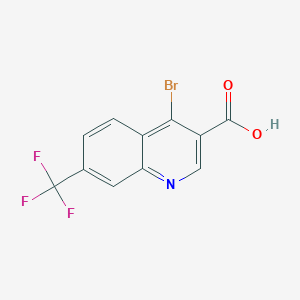
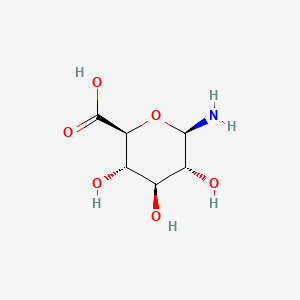
![(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol](/img/structure/B13440471.png)
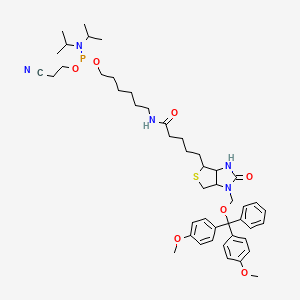
![(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)

![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)
